4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE
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Overview
Description
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with a complex structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves multiple steps. One common method includes the protection of phenol with a benzyl group, followed by esterification with 3,5-di(tert-butyl)benzoic acid. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include benzoic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
Uniqueness
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to the presence of both benzyloxy and tert-butyl groups, which confer distinct chemical properties. These structural features enhance its stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H32O3 |
---|---|
Molecular Weight |
416.6g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C28H32O3/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(29)31-25-14-12-24(13-15-25)30-19-20-10-8-7-9-11-20/h7-18H,19H2,1-6H3 |
InChI Key |
LKKXLJVHIDZNFJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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